molecular formula C16H28Cl2N2O3 B5398253 N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5398253
M. Wt: 367.3 g/mol
InChI Key: DABSGTUIQSVBQI-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a dimethoxyphenyl group, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride typically involves multiple steps. One common method starts with the reaction of 2,3-dimethoxybenzyl chloride with morpholine to form an intermediate. This intermediate is then reacted with 3-chloropropan-1-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and dimethoxyphenyl group contribute to its versatility in various reactions and applications, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.2ClH/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18;;/h3,5-6,17H,4,7-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABSGTUIQSVBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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